Product packaging for Levallorphan (Tartrate)(Cat. No.:)

Levallorphan (Tartrate)

Cat. No.: B13830443
M. Wt: 433.5 g/mol
InChI Key: AJXDOUILIQZRTF-NBERPPBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levallorphan (Tartrate) is a useful research compound. Its molecular formula is C23H31NO7 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Levallorphan (Tartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levallorphan (Tartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31NO7 B13830443 Levallorphan (Tartrate)

Properties

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1

InChI Key

AJXDOUILIQZRTF-NBERPPBASA-N

Isomeric SMILES

C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Historical and Conceptual Trajectory in Opioid Research

Genesis of N-Allyl Substitution for Opioid Antagonism: Levallorphan's Role

The principle of N-allyl substitution as a method for inducing opioid antagonism was a pivotal discovery in medicinal chemistry. This structural modification involves replacing the N-methyl group, characteristic of many opioid agonists like morphine, with an N-allyl group. This seemingly minor alteration can dramatically shift a compound's pharmacological profile from agonistic to antagonistic.

The first opioid antagonist, N-allylnorcodeine, was synthesized in 1915. mhmedical.commhmedical.com This was followed by the synthesis of N-allylnormorphine (nalorphine) in the 1940s, which was later recognized for its dual agonist and antagonist properties in 1954. mhmedical.commhmedical.com

Levallorphan (B1674846) emerged from this line of inquiry as the N-allyl analogue of the potent opioid agonist, levorphanol (B1675180). mhmedical.commhmedical.comunodc.org The substitution of the N-methyl group in levorphanol with an allyl group resulted in Levallorphan, a compound that demonstrated significant morphine-antagonistic properties. unodc.org In fact, on a dose basis, Levallorphan was found to be a more potent morphine antagonist than nalorphine (B1233523). unodc.org This finding solidified the understanding that N-allyl substitution was a generalizable strategy for creating opioid antagonists from their N-methylated agonist precursors. mhmedical.commhmedical.com

The development of Levallorphan, alongside nalorphine, provided researchers with crucial tools to probe the mechanisms of opioid action. nih.gov These N-allyl compounds were instrumental in experiments designed to reverse the effects of opioid agonists, such as respiratory depression. nih.govcambridge.org The successful antagonism of opioid effects by Levallorphan and similar compounds provided compelling evidence for the existence of specific opioid receptors.

Evolution of Opioid Receptor Theory: Contributions from Levallorphan Research

The existence of specific receptors for opioids was a long-held hypothesis, but the complex actions of compounds like Levallorphan provided critical evidence that advanced this theory. Levallorphan exhibits a mixed agonist-antagonist profile, acting as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). medkoo.comwikipedia.org This dual activity helped to unravel the concept of opioid receptor multiplicity.

The observation that Levallorphan could antagonize the effects of µ-agonists like morphine while simultaneously producing its own distinct effects (mediated by KOR agonism) strongly suggested that not all opioid effects were mediated by a single receptor type. medkoo.comwikipedia.orgbritannica.com Research on Levallorphan and other mixed agonist-antagonists contributed to the eventual classification of the major opioid receptor subtypes: µ (mu), κ (kappa), and δ (delta). mhmedical.commhmedical.com

Further research into the molecular interactions of Levallorphan has provided insights into the mechanisms of receptor activation and inhibition. Studies have suggested that the way Levallorphan binds within the receptor pocket and its influence on the entry of water molecules can determine whether it acts as an agonist or an antagonist at a particular receptor subtype. researchgate.net For instance, at the KOR, the binding of Levallorphan is thought to allow water molecule penetration necessary for receptor activation, while at the MOR, it blocks this process, resulting in antagonism. researchgate.net The potent reversal of the effects of certain novel analgesics by Levallorphan has also been used to imply an opiate-based mechanism of action for these new compounds. pnas.org

Precursors and Analogues: The Morphinan (B1239233) Family Context

Levallorphan belongs to the morphinan family of synthetic opioids. medkoo.comwikipedia.org The parent compound of this family is morphinan, a simplified chemical structure that lacks the 4,5-epoxy bridge of morphine but retains the essential tetracyclic core necessary for opioid activity.

The direct precursor to Levallorphan is levorphanol, a potent µ-opioid agonist. unodc.orgresearchgate.netnih.gov Levorphanol itself is the levorotatory isomer of racemorphan. nih.gov The synthesis of Levallorphan from levorphanol through N-allyl substitution is a classic example of how minor structural modifications can lead to profound changes in pharmacological activity. mhmedical.commhmedical.comunodc.org

The morphinan family is a rich source of diverse opioid ligands, including agonists, antagonists, and mixed agonist-antagonists. This chemical family has provided a valuable platform for structure-activity relationship (SAR) studies, allowing researchers to understand how different functional groups on the morphinan scaffold influence receptor binding and intrinsic activity.

Interactive Data Table: Key Morphinan Compounds

CompoundChemical Relationship to LevallorphanPrimary Opioid Receptor Activity
Levorphanol N-methyl precursorµ-opioid agonist researchgate.netnih.gov
Nalorphine N-allyl analogue of morphineMixed µ-antagonist/κ-agonist mhmedical.commhmedical.com
Naloxone (B1662785) A pure opioid antagonistµ, κ, and δ antagonist mhmedical.commhmedical.com
Butorphanol Related morphinan with a different N-substituentMixed µ-partial agonist/κ-agonist nih.gov
Dextromethorphan (B48470) Dextrorotatory isomer of levomethorphan (a morphinan)Not an opioid agonist; primarily an NMDA receptor antagonist justice.gc.ca

Chemical Synthesis and Derivatization Strategies

Advanced Synthetic Routes for Levallorphan (B1674846) (Tartrate)

The total synthesis of levallorphan is a multi-step process that builds the morphinan (B1239233) core through a series of carefully orchestrated chemical reactions.

One established synthetic pathway for levallorphan begins with readily available precursors and involves several key transformations. gpatindia.com The process commences with the acylation of 2-(cyclohexenyl)ethanamine using homoanisic acid. gpatindia.com This initial step forms an amide intermediate.

The core morphinan structure is then assembled through an intramolecular cyclization. The intermediate undergoes a Bischler-Napieralski ring closure reaction, facilitated by a dehydrating agent, to form the critical heterocyclic ring system. gpatindia.com Following the cyclization, a reduction amination reaction is performed, often using sodium borohydride (B1222165) as the reducing agent, to yield a key intermediate. gpatindia.com The final steps of the synthesis involve hydrolysis and a de-ethylation, typically achieved by treatment with a strong acid like 48% hydrobromic acid, to reveal the phenolic hydroxyl group characteristic of levallorphan. gpatindia.com The introduction of the N-allyl group, which is crucial for its specific pharmacological profile, is another key transformation in the synthesis. Replacing the N-methyl group of a precursor with an N-allyl group is what confers antagonist properties at certain opioid receptors. gpatindia.comethernet.edu.et

Optimizing the synthesis of levallorphan involves refining each step to maximize yield and ensure high purity of the final product. The purity of the final compound and its intermediates is critical and is typically confirmed using modern analytical techniques. High-performance liquid chromatography (HPLC) is a standard method, with research-grade levallorphan tartrate often achieving a purity of ≥98%. sigmaaldrich.comacs.org

Purification of intermediates and the final product is commonly achieved through methods such as flash column chromatography. nih.govelifesciences.org The choice of solvents, reaction temperature, and catalysts at each stage is carefully controlled to minimize side reactions and facilitate easier purification. acs.orggoogle.com For instance, in the synthesis of related morphinan derivatives, it was found that running certain reactions in neat anhydride (B1165640) at elevated temperatures led to better product conversion compared to using pyridine (B92270) as a catalyst. acs.org The final product is often isolated as its tartrate salt, which can improve its stability and handling characteristics. sigmaaldrich.comchemicalbook.com

Stereochemical Control in Levallorphan Synthesis

Levallorphan is a specific stereoisomer, formally named (−)-17-allylmorphinan-3-ol. wikipedia.org Its biological activity is dependent on this precise three-dimensional arrangement. Therefore, controlling the stereochemistry during synthesis is paramount. The negative specific rotation ([α]D) of approximately -35° to -39° is a key indicator of the correct levorotatory isomer. sigmaaldrich.comchemicalbook.com

Stereochemical control can be achieved through several strategies:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials from natural sources. For example, the morphan scaffold can be synthesized in a two-step domino reaction starting from the natural product (R)-carvone, which establishes the desired stereochemistry early in the process. nih.gov

Stereoselective Reactions : Employing reactions that preferentially form one stereoisomer over another.

Resolution of Isomers : In some synthetic routes, a mixture of stereoisomers (e.g., R- and S-isomers at the nitrogen atom) may be formed. google.com In these cases, the desired isomer must be isolated from the mixture. This can be accomplished through classical resolution techniques or by chromatography, which separates the different isomers based on their physical properties. google.com

Research-Oriented Derivatization for Mechanistic Probes

Derivatization of the levallorphan molecule is a key strategy for creating chemical probes to explore its mechanism of action and the structure-activity relationships (SAR) at opioid receptors. gpatindia.com Levallorphan itself acts as an antagonist at the μ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). wikipedia.orgresearchgate.net This dual activity is attributed to subtle structural interactions within the receptor binding pockets. researchgate.net By systematically modifying the levallorphan structure, researchers can investigate which functional groups are responsible for these distinct activities.

Key findings from derivatization studies include:

N-Substituent : The N-allyl group is a critical determinant of its antagonist activity at the MOR. gpatindia.com Replacing the N-methyl group in related agonist compounds with larger groups like N-allyl or N-cyclopropylmethyl typically introduces antagonist properties. gpatindia.comethernet.edu.et Synthesizing a series of N-substituted analogs allows for fine-tuning of the activity at different opioid receptors. nih.gov

Phenolic Hydroxyl Group : The free hydroxyl group at the 3-position is important for activity. Converting it to an ether (e.g., -OCH3) tends to decrease analgesic activity. gpatindia.com

Modifications at the 6-position : The introduction of different amido groups at the 6-position of the morphinan scaffold has been a fruitful area of research. For example, attaching a 3'-iodophenylamido moiety to a naloxone (B1662785) scaffold (which is structurally related to levallorphan) converted the parent antagonist into a potent analgesic, highlighting the dramatic effect of such substitutions. nih.gov

These synthetic derivatives serve as invaluable tools. They are used in competitive radioligand binding assays to determine their affinity for different receptor subtypes (μ, κ, and δ) and in functional assays to measure their efficacy (agonist vs. antagonist activity). nih.govelifesciences.org This research helps in mapping the opioid receptor binding sites and understanding the structural basis for the complex pharmacology of compounds like levallorphan.

Table 1: Structure-Activity Relationship (SAR) of Morphinan Derivatives

Structural Modification Effect on Activity Reference
Replacement of N-CH₃ with N-allyl Confers opioid antagonist properties gpatindia.com
Replacement of phenolic -OH with -OCH₃ Decreases analgesic activity gpatindia.com
Replacement of alcoholic -OH with ketone Inactivates or lessens activity gpatindia.com
Hydrogenation of alicyclic double bond Increases activity by ~1.2 times gpatindia.com
Introduction of 14-OH group Increases potency and oral activity ethernet.edu.et
Addition of 3'-iodophenylamido at C-6 Can convert an antagonist into a potent analgesic nih.gov

Molecular and Cellular Pharmacodynamics of Levallorphan Tartrate

Ligand-Receptor Binding Kinetics and Affinity Profiling

The initial step in Levallorphan's mechanism of action is its binding to opioid receptors. This interaction is characterized by its affinity for different receptor subtypes and the kinetics of its association and dissociation.

Analysis of Binding Affinities and Dissociation Constants

The precise quantification of Levallorphan's binding affinity for each opioid receptor subtype is crucial for a comprehensive understanding of its pharmacodynamics. Binding affinity is typically expressed by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

While comprehensive and directly comparative studies detailing the Ki values of Levallorphan (B1674846) across all three receptor subtypes are limited, its N-methyl derivative, N-methyl levallorphan, has been shown to have a superior relative affinity for µ-receptors over κ- and δ-receptors compared to the parent compound, Levallorphan zenodo.org. This suggests that the structural modifications can significantly alter the binding profile. For comparison, a study on various opioid drugs reported a Ki value for the structurally related compound levorphanol (B1675180) at the human µ-opioid receptor to be less than 1 nM, placing it in a high-affinity category nih.gov. However, specific and consistent Ki values for Levallorphan itself remain to be fully elucidated in comparative binding assays.

Interactive Data Table: Opioid Receptor Binding Affinities of Selected Opioids

CompoundReceptor SubtypeKi (nM)Reference
Levorphanolµ< 1 nih.gov
Naloxone (B1662785)µ1.518 ± 0.065 nih.gov

Intracellular Signaling Cascades and Functional Selectivity

Upon binding to an opioid receptor, Levallorphan influences downstream intracellular signaling pathways. This process, known as signal transduction, is multifaceted and can be biased towards certain pathways over others, a phenomenon termed functional selectivity nih.gov.

G Protein Coupling and Activation (e.g., [35S]GTPγS Binding)

Opioid receptors are G protein-coupled receptors (GPCRs), and their activation typically leads to the coupling and activation of intracellular G proteins. The [35S]GTPγS binding assay is a common method to quantify this activation, where an increase in [35S]GTPγS binding indicates G protein activation nih.gov.

Levallorphan's agonism at the κ-opioid receptor implies that it promotes G protein coupling at this subtype. Conversely, its antagonism at the µ-opioid receptor suggests that it binds to the receptor without initiating a significant G protein response, and can block the G protein activation induced by MOR agonists researchgate.net. Detailed quantitative data, such as EC50 (the concentration of a ligand that gives half-maximal response) and Emax (the maximum response), from [35S]GTPγS binding assays are essential to fully characterize the extent of G protein activation or inhibition by Levallorphan at each receptor subtype.

Interactive Data Table: G Protein Activation by Opioid Ligands ([35S]GTPγS Binding Assay)

CompoundReceptorEC50 (nM)Emax (% of standard agonist)
DAMGOµ45100
SNC80δ3257 (relative to DAMGO)

Note: Specific EC50 and Emax values for Levallorphan from [35S]GTPγS binding assays are not currently available in the cited literature. The data for the standard agonists DAMGO and SNC80 are provided for context. nih.gov

Beta-Arrestin Recruitment and Receptor Internalization Mechanisms

Beyond G protein signaling, another critical pathway involves the recruitment of β-arrestin proteins to the activated receptor. β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling cascades drugbank.com. Assays such as Bioluminescence Resonance Energy Transfer (BRET) are used to measure the recruitment of β-arrestin to the receptor nih.gov.

The degree to which Levallorphan promotes or inhibits β-arrestin recruitment at each opioid receptor subtype would define its bias profile. A ligand that strongly activates G proteins but weakly recruits β-arrestin is considered "G protein-biased." The functional selectivity of Levallorphan in this regard has significant implications for its pharmacological effects, as the β-arrestin pathway has been linked to some of the adverse effects of opioids biorxiv.org.

Interactive Data Table: Beta-Arrestin Recruitment by Opioid Agonists

CompoundReceptorAssayEC50 (nM)Emax (% of standard agonist)
DAMGOµBRET--
MorphineµBRET--

Note: Quantitative data on Levallorphan-mediated β-arrestin recruitment is not available in the current literature. The table is presented as a template for when such data becomes available.

Receptor Conformational Dynamics and Allosteric Modulation

The binding of a ligand to a GPCR induces conformational changes in the receptor's structure, which are essential for initiating intracellular signaling nih.gov. The specific conformational state stabilized by a ligand can determine the nature and efficacy of the downstream response.

The distinct actions of Levallorphan as an antagonist at the µ-receptor and an agonist at the κ-receptor suggest that it stabilizes different conformational states in these two receptor subtypes. Understanding these ligand-induced conformational dynamics is key to explaining its mixed agonist-antagonist profile.

Furthermore, some ligands can bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. These allosteric modulators can alter the receptor's conformation and thereby influence the binding and/or efficacy of orthosteric ligands. While there is growing interest in the allosteric modulation of opioid receptors, there is currently no specific evidence to suggest that Levallorphan acts as an allosteric modulator. Its effects are generally understood to be mediated through binding to the orthosteric site.

Interaction with Non-Opioid Receptor Systems (e.g., Nicotinic Acetylcholine (B1216132) Receptors α2 and α3)

Beyond its well-documented effects on the opioid system, Levallorphan also interacts with certain non-opioid receptors. Specifically, it has been shown to bind to nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological functions. drugbank.com

Studies on N-methyl levallorphan, a quaternary derivative of Levallorphan, provide further insight into the potential for this class of compounds to interact with the nicotinic system. N-methyl levallorphan demonstrated an initial nicotinic agonist effect followed by a pronounced ganglion-blocking activity in anesthetized rats. nih.gov These effects were observed at doses only slightly higher than those required to antagonize opioid receptors, suggesting a narrow selectivity and highlighting the potential for cross-system interactions. nih.gov Although this research was on a derivative, it supports the finding that the Levallorphan structure can interact with nicotinic receptors. The interaction of Levallorphan itself with nAChR α2 and α3 subtypes indicates a broader receptor profile than a simple opioid modulator. drugbank.com

Receptor SystemReceptor SubtypeLevallorphan's Action
Opioidμ-Opioid Receptor (MOR)Antagonist wikipedia.orgbritannica.com
κ-Opioid Receptor (KOR)Agonist wikipedia.orgbritannica.com
Non-Opioid (Nicotinic)Nicotinic Acetylcholine Receptor α2Binds to receptor drugbank.com
Nicotinic Acetylcholine Receptor α3Binds to receptor drugbank.com

Structure Activity Relationship Sar Studies of Levallorphan Tartrate and Analogues

Elucidation of Key Pharmacophore Features for Opioid Receptor Interaction

The interaction of levallorphan (B1674846) with opioid receptors is dictated by a specific set of molecular features, collectively known as a pharmacophore. For morphinan-based ligands, this pharmacophore generally consists of three primary components that are essential for effective receptor binding.

A critical element is the tertiary amine, which is protonated at physiological pH. This positively charged nitrogen forms a crucial ionic bond with a conserved aspartic acid residue in the binding pocket of opioid receptors. researchgate.net This interaction is a primary anchor for the ligand within the receptor.

Another key feature is the aromatic ring, which engages in hydrophobic interactions, specifically π-π stacking, with aromatic amino acid residues within the receptor's binding site. researchgate.net These interactions contribute significantly to the ligand's affinity.

Furthermore, the phenolic hydroxyl group on the aromatic ring can act as a hydrogen bond donor, forming a hydrogen bond with a histidine residue in the receptor. This interaction further stabilizes the ligand-receptor complex and is a common feature among many potent opioid ligands. Together, these features—the protonated amine, the aromatic ring, and the phenolic hydroxyl group—constitute the fundamental pharmacophore necessary for the initial binding of levallorphan to opioid receptors.

Influence of N-Substituent Modifications on Receptor Affinity and Intrinsic Activity

The substituent attached to the nitrogen atom of the morphinan (B1239233) skeleton plays a pivotal role in determining the pharmacological profile of the compound, dictating whether it will act as an agonist, an antagonist, or a mixed agonist-antagonist. plos.org The N-substituent is believed to interact with a specific sub-pocket within the opioid receptor, and the nature of this interaction can modulate the conformational changes in the receptor that lead to either activation (agonism) or blockade (antagonism).

In the case of levallorphan, the N-substituent is an allyl group (-CH₂CH=CH₂). This particular substituent is responsible for its mixed agonist-antagonist profile. taylorandfrancis.com Specifically, levallorphan acts as an antagonist at the µ-opioid receptor (MOR) and an agonist at the κ-opioid receptor (KOR). wikipedia.orgbritannica.com The allyl group is thought to occupy the binding pocket in a manner that prevents the receptor from adopting the fully active conformation required for µ-receptor agonism, while still allowing for the conformational changes necessary for κ-receptor activation.

The transition from agonist to antagonist activity based on the N-substituent is a well-established principle in opioid SAR. For instance, replacing the N-methyl group of the potent µ-agonist levorphanol (B1675180) with an N-allyl group results in levallorphan, which exhibits significant antagonist properties at the µ-receptor. taylorandfrancis.com Further modifications can continue to alter the activity. For example, increasing the size of the N-substituent, such as replacing the allyl group with a cyclopropylmethyl group, can enhance antagonist activity, as seen in the case of naltrexone (B1662487). Conversely, smaller N-alkyl groups generally favor agonist activity.

The following table summarizes the influence of different N-substituents on the activity profile of morphinan-based opioids, illustrating the critical role of this position in determining receptor affinity and intrinsic activity.

CompoundN-SubstituentPrimary Activity at µ-Opioid Receptor
Levorphanol-CH₃Agonist
Levallorphan -CH₂CH=CH₂Antagonist
Nalorphine (B1233523)-CH₂CH=CH₂Partial Agonist/Antagonist
Naltrexone-CH₂-c-C₃H₅Antagonist
N-phenethylnormorphine-CH₂CH₂C₆H₅Potent Agonist

This table provides a generalized summary of the effects of N-substituents on related morphinan compounds to illustrate the principle.

Stereoisomeric Activity and Chirality at the Nitrogen Atom

The stereochemistry of levallorphan is a critical determinant of its pharmacological activity. The molecule possesses several chiral centers, and its specific three-dimensional arrangement is essential for proper binding to the opioid receptor. The naturally occurring and pharmacologically active form is the levorotatory isomer, (-)-levallorphan.

Furthermore, the nitrogen atom in the morphinan structure can also be a chiral center, particularly in quaternary ammonium (B1175870) derivatives. Studies on quaternary derivatives of narcotic antagonists, including levallorphan, have revealed that the configuration around this chiral nitrogen significantly impacts in vitro and in vivo activity. nih.gov

Research has shown that for N-methylated quaternary derivatives of levallorphan, only one of the two possible diastereoisomers at the nitrogen atom is potent in displacing radiolabeled naltrexone from rat brain membranes and acting as a pure morphine antagonist in the guinea-pig ileum. nih.gov Specifically, the diastereoisomer formed by the methylation of the N-allyl tertiary amine (levallorphan) is the active antagonist. Conversely, the diastereoisomer produced by reacting the N-methyl tertiary amine with an allyl halide exhibits negligible antagonist activity and even some slight agonist action. nih.gov

These findings underscore the stringent stereochemical requirements for antagonist activity at the nitrogen center. The specific orientation of the substituents on the quaternary nitrogen dictates the proper alignment within the receptor's binding pocket necessary to elicit an antagonist response. Tertiary amines like levallorphan can undergo rapid nitrogen inversion at room temperature, meaning the lone pair of electrons and the rest of the molecule rapidly flip their orientation. lumenlearning.comlibretexts.orglibretexts.org However, in the case of quaternary ammonium salts, this inversion is not possible, leading to stable, resolvable enantiomers with distinct biological activities. lumenlearning.comlibretexts.orglibretexts.org

Computational Modeling and Molecular Docking in SAR Analysis

Computational modeling and molecular docking have become invaluable tools for investigating the structure-activity relationships of opioid ligands, including levallorphan. These in silico techniques provide detailed insights into the molecular interactions between a ligand and its receptor, helping to explain the observed pharmacological properties.

Molecular docking studies have been employed to simulate the binding of levallorphan to both µ- and κ-opioid receptors. These studies have helped to elucidate the molecular basis for its mixed agonist-antagonist profile. For instance, simulations have shown that levallorphan binds differently to the µ-opioid receptor compared to the κ-opioid receptor. At the κ-opioid receptor, levallorphan is suggested to act as an agonist by inducing an unstable binding with a key aspartate residue and allowing water molecules to penetrate the receptor's interior, a process associated with receptor activation. researchgate.netresearchgate.net

In contrast, when docked into the µ-opioid receptor, levallorphan is proposed to act as an antagonist because it forms a more stable interaction that blocks the entry of water into the receptor, thus preventing the conformational changes necessary for activation. researchgate.netresearchgate.net The solvent-accessible surface area of the ligand-receptor complex has been identified as a potential parameter to predict the functional outcome of ligand binding. researchgate.net

These computational approaches allow researchers to visualize the binding poses of levallorphan and its analogues within the receptor's active site, identify key amino acid residues involved in the interaction, and predict the binding affinities of novel derivatives. vt.eduvt.eduplos.org This information is instrumental in the rational design of new compounds with desired pharmacological profiles, such as enhanced selectivity or specific agonist/antagonist properties. The use of computational analysis can guide synthetic efforts, prioritizing the creation of molecules with a higher probability of possessing the desired therapeutic effects. vt.eduvt.eduplos.org

Preclinical Pharmacological Investigations and Mechanistic Elucidation

In Vitro Models for Receptor Function and Antagonist Characterization

In vitro methodologies have been fundamental in dissecting the molecular interactions of levallorphan (B1674846) with opioid receptors. These assays provide a controlled environment to study receptor binding affinities and functional consequences of ligand-receptor engagement.

Classical pharmacological preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), have been instrumental in characterizing levallorphan's activity. The GPI preparation contains both μ (mu) and κ (kappa) opioid receptors, while the MVD expresses μ, δ (delta), and κ receptors. acs.org These tissues respond to opioid agonists with a measurable physiological change, such as inhibition of electrically induced contractions, which can be antagonized by compounds like levallorphan.

Cellular assays using cultured cell lines engineered to express specific opioid receptor subtypes, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, have provided more granular insights. acs.orgplos.org Radioligand binding assays in these cells determine the affinity (Ki) of levallorphan for each receptor type. nih.gov For instance, studies show levallorphan possesses high affinity for μ, δ, and κ opioid receptors. nih.gov Furthermore, functional assays like the [³⁵S]GTPγS binding assay measure the extent of G-protein activation following receptor binding, providing a quantitative measure of a compound's efficacy. nih.govnih.gov In membranes from SH-SY5Y human neuroblastoma cells, which endogenously express μ-opioid receptors, levallorphan was found to stimulate [³⁵S]GTPγS binding, indicating agonist activity. nih.gov

Functional assays are critical for distinguishing between a compound's ability to activate a receptor (agonism) versus its ability to block the action of an agonist (antagonism). Levallorphan exhibits a mixed agonist-antagonist profile. wikipedia.org It acts as a competitive antagonist at the μ-opioid receptor (MOR) while simultaneously functioning as an agonist at the κ-opioid receptor (KOR). wikipedia.orgbritannica.commedkoo.com

This dual activity is evident in various assays. In [³⁵S]GTPγS binding assays, levallorphan demonstrates partial agonist activity at the MOR, with a lower maximal stimulation compared to full agonists like DAMGO. nih.govncats.io Specifically, in one study using CHO cells expressing the mouse MOR, levallorphan produced only about 12% of the maximal stimulation observed with DAMGO. ncats.io Another study reported it as a partial agonist at kappa receptors in these assays. nih.gov

Label-free dynamic mass redistribution (DMR) assays in HEK-MOR cells have further clarified this profile. In these assays, levallorphan was identified as a partial agonist for the MOR. plos.org When co-administered with a full agonist like DAMGO, levallorphan produces a negative DMR response, characteristic of an antagonist, by blocking the agonist-induced signal. plos.orgresearchgate.net This demonstrates its ability to compete with and inhibit the effects of other μ-receptor agonists.

Table 1: In Vitro Activity of Levallorphan at Opioid Receptors
ReceptorActivity TypeAssay/ModelObserved EffectReference
μ-Opioid Receptor (MOR)AntagonistGeneralCompetitively blocks the effects of μ-agonists like morphine. wikipedia.orgbritannica.com
μ-Opioid Receptor (MOR)Partial Agonist[³⁵S]GTPγS Binding (CHO-mMOR cells)Partial stimulation (~12% of DAMGO). ncats.io
μ-Opioid Receptor (MOR)Partial AgonistDMR Assay (HEK-MOR cells)Identified as a partial agonist. plos.org
κ-Opioid Receptor (KOR)AgonistGeneralProduces analgesia and psychotomimetic effects. wikipedia.orgmedkoo.com
κ-Opioid Receptor (KOR)Partial Agonist[³⁵S]GTPγS BindingDemonstrated partial agonist activity. nih.gov

Animal Models for Investigating Central and Peripheral Opioid System Modulation

In vivo studies in animal models have been essential to understand the physiological consequences of levallorphan's complex receptor interactions within a whole organism, assessing its effects on both the central nervous system (CNS) and peripheral systems.

A primary focus of preclinical research has been levallorphan's ability to counteract the effects of potent opioid agonists. Animal models have consistently demonstrated its efficacy in reversing opioid-induced respiratory depression, a major life-threatening side effect of opioid overdose. wikipedia.orgdrugbank.com Levallorphan antagonizes the profound respiratory depression caused by agonists like morphine. drugbank.comnih.gov

In analgesic assays, such as the radiant heat tail-flick test in mice, levallorphan effectively reverses the antinociceptive effects of the μ-agonist levorphanol (B1675180). nih.gov This reversal confirms its antagonistic action at the μ-opioid receptors responsible for analgesia. nih.gov Studies in dogs with experimentally induced neurological deficits also showed that levallorphan administration could lead to improvements in motor performance, suggesting a role in modulating synaptic transmission. nih.gov

The actions of levallorphan are not confined to the CNS. Peripherally acting opioid antagonists are investigated for their ability to counteract opioid side effects like constipation without diminishing centrally-mediated analgesia. mdpi.com Quaternary derivatives of levallorphan, such as levallorphan methyl iodide (also known as N-methyl-levallorphan), have been developed to have limited ability to cross the blood-brain barrier. medkoo.commdpi.com

These peripherally restricted antagonists have been shown to selectively prevent morphine-induced delays in intestinal transit in rats, a model for constipation. medkoo.commdpi.com In dogs, N-methyl-levallorphan prevented the gastrointestinal motor effects induced by the opioid peptide dermorphin (B549996) N-terminal tetrapeptide (NTT). nih.gov Studies also showed that the peripherally mediated, vagally dependent apnea (B1277953) induced by some fentanyl analogues in rats could be abolished by N-methyl levallorphan, highlighting its utility in dissecting central versus peripheral opioid effects. surrey.ac.uk However, some research indicates that N-methyl levallorphan may also have non-opioid effects, such as nicotinic ganglion blocking activity at higher doses, which requires careful consideration in experimental design. capes.gov.br

Table 2: Effects of Levallorphan in Preclinical Animal Models
Animal ModelOpioid Effect InvestigatedLevallorphan ActionObserved OutcomeReference
MiceLevorphanol-induced analgesia (Tail-flick assay)AntagonistReversed the analgesic effect of levorphanol. nih.gov
RatsMorphine-induced intestinal transit delayPeripheral Antagonist (N-methyl-levallorphan)Selectively prevented the delay in intestinal transit. medkoo.commdpi.com
DogsOpioid-induced neurological deficitsModulatorImproved motor performance. nih.gov
RatsFentanyl-induced apnea (peripheral component)Peripheral Antagonist (N-methyl-levallorphan)Abolished the peripherally-mediated apnea. surrey.ac.uk

Comparative Mechanistic Studies with Other Opioid Modulators

The pharmacological profile of levallorphan is often understood by comparing it to other opioid receptor modulators, particularly the mixed agonist-antagonist nalorphine (B1233523) and the pure antagonist naloxone (B1662785). hhs.govmhmedical.com

Structurally, levallorphan is the N-allyl derivative of the agonist levorphanol, a conversion that imparts antagonist properties. mhmedical.com This is similar to how nalorphine is derived from morphine. mhmedical.com Both levallorphan and nalorphine possess this mixed agonist-antagonist profile, characterized by μ-receptor antagonism and κ-receptor agonism. hhs.gov This κ-agonism is responsible for some intrinsic analgesic effects but also for psychotomimetic and dysphoric effects at higher doses. wikipedia.orgmedkoo.com

In contrast, naloxone is considered a pure antagonist with little to no intrinsic agonist activity. hhs.gov It competitively blocks μ, κ, and δ receptors, with the highest affinity for the μ receptor. hhs.gov Unlike levallorphan, naloxone does not produce analgesic or significant psychotomimetic effects when administered alone. hhs.govfrontiersin.org Furthermore, naloxone can antagonize even mild respiratory depression caused by small doses of opiates, an effect not as pronounced with levallorphan. hhs.gov

Studies directly comparing these agents show that while all three can reverse opioid-induced respiratory depression, their secondary effects differ. Levallorphan and nalorphine's agonist properties can complicate their clinical use, whereas naloxone's "purer" antagonism made it a preferred agent for opioid overdose reversal. hhs.govfrontiersin.org

Biotransformation and Metabolic Pathways in Research Models

In Vitro Hepatic and Extrahepatic Metabolism Studies

In vitro studies are crucial for understanding the metabolic fate of a compound by isolating specific variables, such as enzymes and tissue types. nih.gov The liver is the principal site of drug metabolism, containing a high concentration of enzymes, particularly the cytochrome P450 (CYP) superfamily located in the endoplasmic reticulum. nih.govmdpi.comsigmaaldrich.com Hepatic in vitro systems, such as recombinant enzymes, liver microsomes, and hepatocytes, are commonly employed to study these biotransformations. nih.gov

For levallorphan (B1674846), research has focused on in vitro models using specific, recombinant human CYP enzymes to identify the primary hepatic pathways. researchgate.net Studies have utilized these systems to compare the catalytic activities of different CYP isoforms and to characterize the resulting metabolic products. researchgate.netgu.se While the potential for extrahepatic metabolism exists, specific studies detailing the biotransformation of levallorphan in tissues other than the liver are not extensively documented in the reviewed literature. The primary focus has remained on the hepatic cytochrome P450 system. researchgate.net

Table 1: In Vitro Research Models and Key Findings for Levallorphan Metabolism

In Vitro ModelTissue/System TypeKey Findings for LevallorphanReference
Recombinant Human Cytochrome P450 EnzymesHepatic (Enzymatic)Used to identify specific CYP isoforms (CYP3A4 and CYP2D6) involved in levallorphan's biotransformation and to characterize the metabolites formed. researchgate.net
High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS)Analytical SystemEmployed for the separation, detection, and structural analysis of metabolites produced in incubations with recombinant enzymes. researchgate.net

Identification and Structural Elucidation of Research Metabolites

The biotransformation of levallorphan in research models leads to the formation of several metabolites. The identification and structural elucidation of these products are critical for understanding the metabolic pathways. In vitro studies incubating levallorphan with recombinant CYP enzymes have successfully identified key metabolites. researchgate.net

The primary analytical method used for this purpose is high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS). researchgate.netresearchgate.net This technique allows for the separation of the parent compound from its metabolites and provides mass-to-charge ratio data and fragmentation patterns that help in deducing the chemical structures of the metabolites. researchgate.netnih.gov

Research has shown that incubation of levallorphan with CYP3A4 results in the formation of a variety of metabolites. researchgate.net In contrast, CYP2D6 is a less effective catalyst, producing a more limited range of metabolites. researchgate.netgu.se The metabolic reactions identified include N-dealkylation (the removal of the N-allyl group) and various hydroxylation products, indicating that the molecule is attacked at several positions. researchgate.netgoogle.comgoogle.com

Table 2: Identified Research Metabolites of Levallorphan

MetaboliteMetabolic PathwayEnzyme(s) InvolvedKey Structural FeatureReference
N-dealkylated levallorphan (Norlevallorphan/3-hydroxymorphinan)N-dealkylationCYP3A4, CYP2D6Removal of the N-allyl group. researchgate.netidrblab.net
Hydroxylated MetabolitesHydroxylationCYP3A4Addition of a hydroxyl (-OH) group at various positions on the molecule. researchgate.net
Metabolite M4UnclearNot specifiedProduct of levallorphan metabolism, further metabolized to M11. idrblab.net
Metabolite M11UnclearNot specifiedMetabolite derived from further transformation of M4. idrblab.net

Enzyme Systems Involved in Levallorphan Biotransformation (e.g., Cytochrome P450 Isoforms)

The cytochrome P450 (CYP) superfamily of enzymes is the most important system involved in Phase I metabolism of a vast number of xenobiotics, including many drugs. mdpi.comsigmaaldrich.comnih.gov These enzymes are primarily responsible for catalyzing oxidative reactions. sigmaaldrich.com

Studies designed to explore the catalytic properties of CYP isoforms on levallorphan have identified CYP3A4 and CYP2D6 as the main enzymes mediating its biotransformation. researchgate.netgu.se These two isoforms exhibit different catalytic efficiencies and substrate orientations. researchgate.net CYP3A4, known for its large and flexible active site, is a more promiscuous and efficient catalyst for levallorphan, producing a wider array of metabolites. researchgate.netresearchgate.net This suggests that levallorphan can bind to the CYP3A4 active site in multiple orientations, each presenting a different part of the molecule to the heme catalytic center. researchgate.net

In contrast, CYP2D6 has a more restricted active site and acts as a poorer catalyst for levallorphan, leading to a more limited number of metabolites. researchgate.netgu.se Furthermore, research has shown that levallorphan can act as a time-dependent inhibitor of CYP3A4. researchgate.net This indicates that levallorphan or one of its metabolites may form a covalent bond or a stable complex with the enzyme, leading to a progressive loss of enzyme activity. This is thought to be related to the interaction of the N-allyl group with the enzyme's heme center. researchgate.net

Table 3: Enzyme Systems in Levallorphan Biotransformation

Enzyme SystemEnzyme IsoformRole in Levallorphan MetabolismReference
Cytochrome P450 (CYP)CYP3A4Major catalyst; produces a variety of metabolites. Subject to time-dependent inhibition by levallorphan. researchgate.netgu.seresearchgate.net
CYP2D6Minor catalyst; produces a limited number of metabolites. Shows strong reversible inhibition. researchgate.netgu.se

Kinetic Analysis of Metabolic Processes in Research Systems

Kinetic analysis of drug metabolism provides quantitative insights into the efficiency and capacity of enzymatic reactions, typically described by parameters such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max). jst.go.jp

For levallorphan, detailed kinetic studies have focused more on its inhibitory effects on CYP enzymes than on the kinetics of its own metabolism. Research indicates significant differences in the catalytic efficiency between the involved enzymes. researchgate.net CYP3A4 is the more efficient enzyme in metabolizing levallorphan, whereas CYP2D6 is described as a "poorer catalyst". researchgate.net This suggests a higher turnover rate or a greater affinity (lower K_m) of levallorphan for CYP3A4 compared to CYP2D6.

A key kinetic finding is the time-dependent inhibition of CYP3A4 by levallorphan. researchgate.net This type of inhibition is characterized by an increase in inhibitory potency with longer pre-incubation times, which has significant implications for potential drug-drug interactions. researchgate.net Conversely, studies showed strong reversible inhibition of CYP2D6. researchgate.net While specific V_max and K_m values for levallorphan's metabolism by these isoforms are not detailed in the reviewed literature, the qualitative and inhibitory kinetic data provide a clear picture of the differential roles these enzymes play. researchgate.netjst.go.jp

Table 4: Kinetic Analysis Findings for Levallorphan in Research Systems

EnzymeKinetic Parameter/FindingDescriptionReference
CYP3A4Catalytic EfficiencyMore efficient catalyst compared to CYP2D6, metabolizing levallorphan into various products. researchgate.net
CYP3A4Time-Dependent InhibitionLevallorphan acts as a time-dependent inhibitor, suggesting a productive binding mode where the N-allyl group interacts with the heme center. researchgate.net
CYP2D6Catalytic EfficiencyDescribed as a "poorer catalyst" with a more limited metabolic output. researchgate.netgu.se
CYP2D6Reversible InhibitionSubject to strong reversible inhibition. researchgate.net

Mentioned Chemical Compounds

Advanced Analytical Methodologies for Research Applications

Chromatographic and Spectrometric Techniques for Quantitative Analysis in Research Matrices

Chromatographic techniques coupled with mass spectrometry are indispensable for the selective and sensitive analysis of Levallorphan (B1674846) and its metabolites in various research samples.

Liquid chromatography combined with high-resolution mass spectrometry is a powerful tool for elucidating the metabolic fate of xenobiotics. In the context of Levallorphan, in vitro studies using recombinant cytochrome P450 (CYP) enzymes have been instrumental in identifying its biotransformation pathways.

Detailed metabolic investigations of Levallorphan have been conducted using liquid chromatography-quadrupole/time of flight-mass spectrometry (LC-Q/TOF-MS). nih.gov These studies incubated Levallorphan with specific human CYP enzymes to identify the resulting metabolites. The primary metabolic pathway identified is N-deallylation, which converts Levallorphan to norlevorphanol. nih.gov Additionally, various hydroxylation products have been detected. The specific metabolites generated were found to be dependent on the CYP isoform involved. CYP3A4 was shown to produce six distinct metabolites, while CYP2D6 produced three of those same metabolites, indicating the involvement of multiple enzymes in its metabolism. nih.gov

The metabolites were identified based on their exact mass measurements and fragmentation patterns observed in the mass spectrometer, allowing for structural elucidation.

Table 1: Levallorphan Metabolites Identified via LC-Q/TOF-MS after Incubation with CYP Enzymes

Metabolite Biotransformation Generating CYP Isoform(s)
Norlevorphanol N-deallylation CYP3A4, CYP2D6
Hydroxylated Metabolite 1 Hydroxylation CYP3A4
Hydroxylated Metabolite 2 Hydroxylation CYP3A4
Hydroxylated Metabolite 3 Hydroxylation CYP3A4, CYP2D6
Hydroxylated Metabolite 4 Hydroxylation CYP3A4, CYP2D6

This table is based on findings from in vitro studies with recombinant human CYP enzymes. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of thermally stable and volatile compounds, including many opioids and their derivatives. nih.govjfda-online.commdpi.com For morphinan-based compounds like Levallorphan, which possess polar functional groups (e.g., a hydroxyl group), chemical derivatization is often employed to increase their volatility and improve chromatographic performance. jfda-online.com Common derivatization procedures for opioids include silylation or acylation, which convert the polar hydroxyl groups into less polar silyl (B83357) ethers or esters, respectively. jfda-online.com

A specific, validated Selected Ion Monitoring (SIM) GC/MS method has been developed for the simultaneous determination of dextromethorphan (B48470) and its metabolites in various biological matrices, which utilized Levallorphan as the internal standard. nih.gov This application confirms that Levallorphan is amenable to GC-MS analysis. In this method, the recovery for the internal standard Levallorphan was reported to be greater than 72.68%. nih.gov The use of Levallorphan as an internal standard underscores its stable chromatographic behavior under the specified GC-MS conditions, making it a suitable analytical target for this technique.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing critical data on binding affinity. nih.govgiffordbioscience.comcreative-bioarray.com These assays are essential for characterizing the pharmacological profile of compounds like Levallorphan at their target receptors. Levallorphan is known to be an opioid receptor modulator, acting as an antagonist at the μ-opioid receptor (MOR) and as an agonist at the κ-opioid receptor (KOR). wikipedia.orgbritannica.com

Competitive binding assays are used to determine the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (like Levallorphan) by measuring its ability to displace a specific radiolabeled ligand from a receptor. nih.govgiffordbioscience.com The Ki value represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.

Research has established the binding affinity of Levallorphan for the μ-opioid receptor. These studies confirm its high affinity for this receptor subtype. Furthermore, its antagonistic properties are often utilized in research, where it is used to define nonspecific binding in assays for other opioid compounds. nih.gov

Table 2: Opioid Receptor Binding Profile of Levallorphan

Receptor Action Binding Affinity (Ki)
μ-Opioid Receptor (MOR) Antagonist 1.12 nM
κ-Opioid Receptor (KOR) Agonist Not specified

Data compiled from multiple sources. wikipedia.orgbritannica.comncats.io

Studies comparing Levallorphan to its quaternary derivative, N-methyl levallorphan, have shown that the derivative is a pure antagonist with a relatively higher affinity for μ-receptors versus κ- and δ-receptors when compared to the parent compound Levallorphan. nih.gov

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic methods are fundamental in pharmaceutical analysis for the unambiguous confirmation of a compound's chemical structure and for assessing its purity. nih.govunodc.org For a molecule like Levallorphan, a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of a compound. It allows for the identification and confirmation of the carbon-hydrogen framework by analyzing the chemical shifts, coupling constants, and integration of the signals. For Levallorphan, NMR would confirm the presence of the morphinan (B1239233) skeleton, the N-allyl group, and the phenolic hydroxyl group, ensuring the correct structure and stereochemistry.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The infrared spectrum of Levallorphan would exhibit characteristic absorption bands corresponding to its key functional groups. For instance, a broad band would be expected in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the phenolic group. Other characteristic peaks would confirm the presence of C-H bonds in the aromatic and aliphatic parts of the molecule, as well as the C=C bond of the allyl group. mdpi.com FTIR is also a valuable tool for purity assessment, as the presence of unexpected peaks can indicate impurities or contaminants. nih.gov

Together, these spectroscopic techniques provide a "fingerprint" of the Levallorphan molecule, which is essential for quality control, structural verification in research applications, and ensuring the identity and purity of the compound.

Theoretical and Research Tool Applications of Levallorphan Tartrate

Levallorphan (B1674846) as a Pharmacological Probe for Opioid Receptor Subtype Characterization

Levallorphan has been instrumental in the characterization of opioid receptor subtypes due to its distinct binding profile and functional activities. While it is often classified as a pan-opioid receptor antagonist, it exhibits varying affinities and actions at the mu (μ), kappa (κ), and delta (δ) opioid receptors, as well as sigma (σ) receptors. drugbank.complos.org This complexity has made it a useful probe for differentiating receptor functions.

Early research utilized levallorphan to help define the existence of multiple opioid receptor types. rpsg.org.uk Its ability to antagonize the effects of mu-opioid receptor agonists like morphine was a key finding. rpsg.org.uk However, its own intrinsic activity, particularly at kappa and sigma receptors, revealed a more complex pharmacology than pure antagonists like naloxone (B1662785). drugbank.comtandfonline.com

The following table summarizes the reported binding affinities (Ki) of levallorphan for different receptor subtypes, illustrating its utility in distinguishing these sites.

Receptor SubtypeReported Binding Affinity (Ki)Cell/Tissue Type
Mu-opioid receptor (MOR)0.34 nMRecombinant (CHO cells)
Mu-opioid receptor (MOR)52 nM (Naloxone Ki for comparison)Recombinant (CHO cells)
Sigma-1 receptor (σ1)1.1 nM (IC50)Rat Brain

This table is for illustrative purposes. Data is compiled from multiple research sources and assays, and direct comparison may vary based on experimental conditions. pnas.orgbindingdb.org

Contributions to the Understanding of Opioid Antagonist Mechanisms

Levallorphan's primary role in research has been as an opioid antagonist, contributing to the fundamental understanding of competitive antagonism at opioid receptors. By competing with opioid agonists for the same binding sites, levallorphan effectively reverses or prevents opioid-induced effects. drugbank.com This action was fundamental in demonstrating the receptor-mediated nature of opioid effects. rpsg.org.uk

Its N-allyl substitution is a key structural feature shared with other opioid antagonists like naloxone and nalorphine (B1233523), which is crucial for its antagonist activity at the mu-receptor. nih.govfrontiersin.org However, unlike pure antagonists, levallorphan possesses partial agonist properties. drugbank.complos.org This mixed functionality has been pivotal for research into the concept of functional selectivity or "biased agonism," where a ligand can stabilize different receptor conformations, leading to the activation of distinct intracellular signaling pathways. plos.org

Studies using dynamic mass redistribution (DMR) assays, a label-free method to study receptor signaling, have classified levallorphan as a partial agonist at the mu-opioid receptor. plos.org This finding contrasts with its classification as a general antagonist and highlights its complex mechanism, providing a tool to explore the nuances of receptor activation and antagonism beyond simple binding competition. plos.orgresearchgate.net Research has shown that while it blocks certain effects of potent agonists like morphine, it can produce its own opioid-like effects, a hallmark of partial agonism. drugbank.com

Dissociation of Opioid Receptor-Mediated Effects in Research Paradigms

The mixed agonist-antagonist profile of levallorphan has been particularly valuable in research paradigms designed to dissociate the various physiological and behavioral effects mediated by different opioid receptors. For example, its use helped to separate the analgesic effects of opioids from their respiratory depressant and dependence-producing properties. pnas.org

In preclinical studies, levallorphan has been used to reverse the actions of novel analgesic compounds to confirm that their mechanism is indeed opioid-receptor mediated. pnas.org For instance, the analgesic actions of the experimental compound IBNtxA were potently reversed by levallorphan, confirming an opiate mechanism, while its relative insensitivity to other selective antagonists suggested a unique receptor target, specifically splice variants of the mu-opioid receptor. pnas.org This demonstrates levallorphan's utility in identifying and characterizing novel opioid pathways that could potentially separate analgesia from adverse effects. pnas.orgfrontiersin.org

Furthermore, research has explored how different opioid ligands can selectively regulate distinct pain modalities. nih.gov While not always the primary tool, the principles of mixed agonism-antagonism, exemplified by compounds like levallorphan, have underpinned the strategies to develop ligands that might, for instance, target kappa receptors for analgesia while antagonizing mu-receptors to avoid side effects. elifesciences.org The ability of levallorphan to antagonize mu-receptor-mediated effects while potentially activating other receptors (like kappa or sigma) provides a pharmacological model for dissecting these complex, and sometimes opposing, physiological responses. tandfonline.comchemrxiv.org

Q & A

Q. How can researchers verify the purity and structural identity of levallorphan tartrate in experimental samples?

To confirm purity, use high-performance liquid chromatography (HPLC) with ultraviolet detection at 280 nm, referencing retention time (~12 minutes) and absorbance thresholds (E1% cm⁻¹: 136–146) . Structural validation involves infrared (IR) spectroscopy (KBr disk method) and ultraviolet-visible (UV-Vis) spectrophotometry, comparing spectra to reference standards. Additionally, optical rotation ([α]²²/D: −35° in H₂O) and melting point (174–178°C) serve as critical physicochemical identifiers .

Q. What are the key solubility properties of levallorphan tartrate, and how do they influence formulation design?

Levallorphan tartrate is highly soluble in water (5 mg/mL) and acetic acid but poorly soluble in ethanol and diethyl ether . These properties necessitate aqueous-based formulations for in vivo studies. For stability, maintain pH between 3.0–4.5 to prevent hydrolysis or degradation, as outlined in pharmacopeial monographs .

Q. How does levallorphan tartrate interact with opioid receptors, and what assays are used to characterize its activity?

Levallorphan acts as a partial agonist/antagonist at μ-opioid receptors (MOR) and δ-opioid receptors (DOR) . In vitro binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for MOR) in transfected cell lines (e.g., HEK293) quantify receptor affinity (Ki). Functional activity is assessed via cAMP inhibition or calcium flux assays, with naloxone as a control antagonist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding profiles of levallorphan tartrate across studies?

Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration) or species differences. To address this, standardize protocols using human recombinant receptors and validate findings with orthogonal methods (e.g., electrophysiology for functional antagonism). Cross-reference data with structural analogs (e.g., nalorphine) to contextualize partial vs. full antagonism .

Q. What experimental designs are optimal for studying levallorphan's dual role in opioid-induced respiratory depression and analgesia?

Use rodent models to separate respiratory (brainstem µ-receptor antagonism) and analgesic (spinal κ-receptor agonism) effects. Measure tidal volume and blood gas parameters (PaCO2) alongside tail-flick latency tests. Co-administer levallorphan with morphine to assess dose-dependent reversal of respiratory suppression while preserving analgesia .

Q. How can formulation challenges in levallorphan tartrate delivery be addressed for preclinical cancer studies?

Leverage nanoparticle carriers (e.g., lecithin-polymer hybrids) to enhance solubility and bioavailability. Physicochemical characterization (dynamic light scattering for particle size, HPLC for drug loading) ensures stability. In vivo pharmacokinetic studies in tumor-bearing mice should track plasma half-life and tumor accumulation via LC-MS/MS .

Q. What analytical strategies validate levallorphan tartrate stability under varying storage conditions?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., tartaric acid cleavage) and confirm identity via mass spectrometry. Store lyophilized formulations in hermetic containers with desiccants to prevent hygroscopic degradation .

Q. How do species-specific metabolic differences impact translational studies of levallorphan tartrate?

Perform comparative metabolism assays using liver microsomes from humans, rats, and dogs. Identify major metabolites (e.g., glucuronide conjugates) via UPLC-QTOF-MS and correlate with cytochrome P450 activity (CYP3A4/5). Adjust dosing regimens in preclinical models to match human metabolic clearance rates .

Methodological Notes

  • Data Interpretation : Always cross-validate receptor binding data with functional assays to distinguish antagonism from inverse agonism .
  • Regulatory Compliance : Adhere to pharmacopeial guidelines (e.g., JP XIV) for purity testing and sterility validation in injectable formulations .
  • Ethical Considerations : Ensure opioid-related animal studies comply with institutional guidelines for analgesia and respiratory monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.